

Structural Characterization of 2-Oxa-7-azaspiro[3.5]nonane: A Technical Guide

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Compound of Interest

Compound Name: 2-Oxa-7-azaspiro[3.5]nonane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **2-Oxa-7-azaspiro[3.5]nonane**, a spirocyclic heterocyclic compound with growing interest in medicinal chemistry. This document details the synthetic pathway, spectroscopic properties, and analytical methodologies pertinent to its identification and characterization.

Introduction

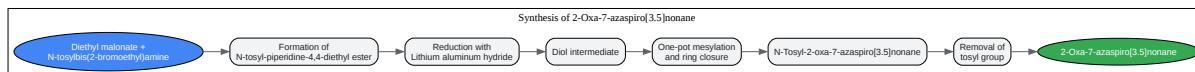
2-Oxa-7-azaspiro[3.5]nonane is a saturated heterocyclic scaffold with the molecular formula C₇H₁₃NO.^[1] Its rigid, three-dimensional structure makes it an attractive building block in drug discovery, where it is considered a potential bioisostere for commonly used groups like morpholine.^[2] The introduction of such spirocyclic moieties can favorably modulate the physicochemical properties of drug candidates, including their metabolic stability and binding affinity.

Synthesis

A known synthetic route to **2-Oxa-7-azaspiro[3.5]nonane** involves a multi-step process starting from diethyl malonate and N-tosylbis(2-bromoethyl)amine. The synthesis proceeds through the formation of a piperidine ring, followed by reduction and a one-pot mesylation and ring closure to form the oxetane ring. The final step involves the removal of the tosyl protecting group.^[2]

A detailed experimental workflow for the synthesis is outlined below.

Synthetic Workflow



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Caption: Synthetic workflow for **2-Oxa-7-azaspiro[3.5]nonane**.

Structural and Physicochemical Properties

A summary of the key structural and physicochemical properties of **2-Oxa-7-azaspiro[3.5]nonane** is provided in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO	[1]
Molecular Weight	127.18 g/mol	[1]
IUPAC Name	2-oxa-7-azaspiro[3.5]nonane	[1]
CAS Number	241820-91-7	[1]
SMILES	C1CNCCC12COC2	[1]

Spectroscopic Characterization

Detailed spectroscopic data for the parent **2-Oxa-7-azaspiro[3.5]nonane** is not readily available in the public domain. However, data from a substituted derivative, 5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)aniline, can be used to predict the expected spectral regions for the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
C1, C3 (Oxetane CH ₂)	~4.5 (s)	~82
C4 (Spirocenter)	-	~38
C6, C8 (Piperidine CH ₂)	~2.7 (t)	~49
C5, C9 (Piperidine CH ₂)	~1.9 (t)	~36
NH (Piperidine)	Broad singlet	-

Note: These are predicted values based on the data from a bromo-aniline substituted derivative and general knowledge of chemical shifts for similar structures. Actual values may vary.

Experimental Protocol for NMR Spectroscopy:

A general protocol for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-150 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired FID by applying a suitable window function (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (secondary amine)	3300-3500 (broad)
C-H Stretch (alkane)	2850-3000
C-O-C Stretch (ether)	1050-1150

Experimental Protocol for IR Spectroscopy:

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Expected Mass-to-Charge Ratios (m/z):

Ion	Expected m/z
[M+H] ⁺	128.1070
[M+Na] ⁺	150.0889

Note: These values are calculated based on the exact mass of the molecule.

Experimental Protocol for Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI). Acquire the mass spectrum in positive ion mode.
- Data Analysis: Analyze the spectrum to identify the molecular ion peak and any other significant fragment ions.

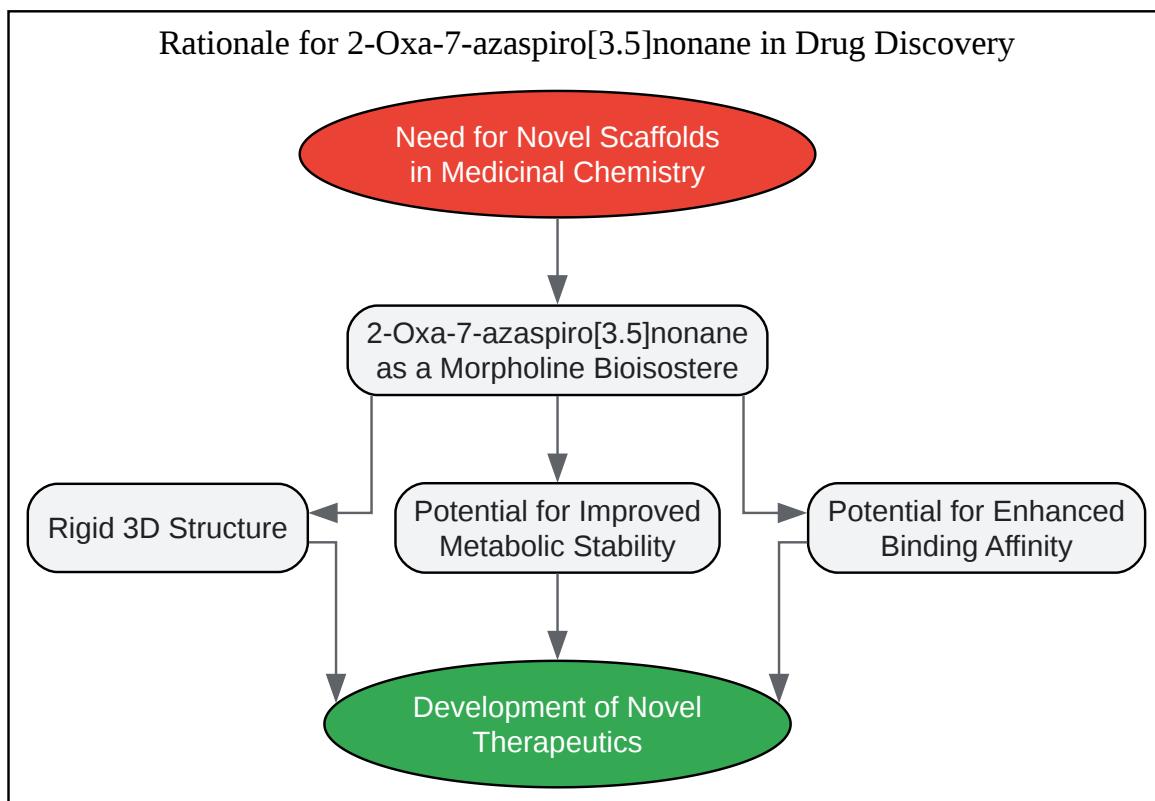
Crystallographic Data

As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for the parent **2-Oxa-7-azaspiro[3.5]nonane**. However, the crystal structure of a complex derivative, 7'-bromo-1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole], has been reported, confirming the spirocyclic core's geometry in a more complex system.^[2] Obtaining the crystal structure of the parent compound would be invaluable for a definitive conformational analysis.

Biological and Medicinal Chemistry Context

2-Oxa-7-azaspiro[3.5]nonane is proposed as a valuable structural alternative to the commonly used morpholine moiety in medicinal chemistry.^[2] The rationale behind this is to leverage its rigid, three-dimensional structure to potentially enhance binding affinities to biological targets and improve metabolic stability. While no specific signaling pathways have been elucidated for this compound, its structural similarity to other biologically active spirocyclic systems suggests its potential as a scaffold for developing novel therapeutics.

Logical Relationship in Drug Discovery



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Caption: Rationale for utilizing **2-Oxa-7-azaspiro[3.5]nonane** in drug discovery.

Conclusion

This technical guide has summarized the available information on the structural characterization of **2-Oxa-7-azaspiro[3.5]nonane**. While a synthetic route has been established, a complete and publicly available dataset of its spectroscopic and crystallographic properties is still needed. The provided experimental protocols offer a starting point for researchers to fully characterize this promising scaffold. Further investigation into its biological activities is warranted to explore its full potential in the development of new therapeutic agents.

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